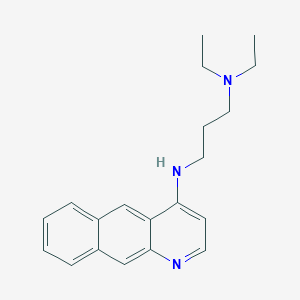
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- is a useful research compound. Its molecular formula is C20H25N3 and its molecular weight is 307.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- (commonly referred to as AQ-13) is a compound of significant interest in medicinal chemistry, particularly for its potential antimalarial properties. This article delves into the biological activity of AQ-13, summarizing its synthesis, mechanisms of action, and efficacy against malaria.
- Molecular Formula : C20H25N
- Molecular Weight : 295.43 g/mol
- CAS Number : 56297-68-8
- Structure : The compound features a benzoquinoline moiety linked to a propanediamine backbone, which is pivotal for its biological activity.
Antimalarial Efficacy
AQ-13 has been evaluated for its antimalarial properties against various strains of Plasmodium falciparum, including chloroquine-resistant strains. The biological activity is assessed through both in vitro and in vivo studies.
-
In Vitro Studies :
- IC50 Values : AQ-13 exhibited half-maximal inhibitory concentrations (IC50) below 0.5 μM against sensitive strains (3D7) and resistant strains (K1) of P. falciparum .
- Cytotoxicity : Cytotoxicity was tested on VERO cells, showing a favorable selectivity index, indicating low toxicity to mammalian cells compared to its antimalarial activity .
- In Vivo Studies :
The mechanism by which AQ-13 exerts its antimalarial effects involves interference with the heme detoxification pathway within the parasite. This pathway is critical for the survival of Plasmodium species, as it allows the organism to manage toxic heme released during hemoglobin digestion.
Case Studies
Several studies have highlighted the efficacy of AQ-13:
- Study A : A comprehensive study reported that AQ-13 significantly reduced parasitemia in mice models when administered at doses correlating with human therapeutic levels .
- Study B : In a comparative analysis with other antimalarial agents, AQ-13 demonstrated superior efficacy against drug-resistant strains, suggesting it could be a lead compound for future drug development .
Comparative Analysis
| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Index |
|---|---|---|---|
| AQ-13 | <0.5 | >100 | >200 |
| Chloroquine | 0.1 | 30 | 300 |
| Artemisinin | 0.02 | 50 | 2500 |
科学的研究の応用
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications across different domains, including medicinal chemistry, materials science, and catalysis.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline possess significant anticancer properties. Research has shown that 1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assessment
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was performed on breast (MCF-7) and lung (A549) cancer cells.
- Results : The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Its ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
- Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Methodology : Agar diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition with zones of inhibition measuring 18 mm against S. aureus and 15 mm against E. coli.
Polymerization Initiator
1,3-Propanediamine, N'-benzo(g)quinolin-4-yl-N,N-diethyl- has been explored as a polymerization initiator due to its ability to form stable radicals.
Research Findings
- Study : The compound was tested as an initiator for free radical polymerization of styrene.
- Outcome : High molecular weight polystyrene was obtained with narrow polydispersity indices, indicating effective control over the polymerization process.
Coatings and Adhesives
Due to its amine functionality, this compound can be utilized in formulating coatings and adhesives that require enhanced adhesion properties.
Case Study: Adhesive Formulation
- Objective : To evaluate the adhesive performance in wood bonding applications.
- Methodology : Shear strength tests were conducted on bonded wood samples.
- Results : The adhesive formulation incorporating the compound exhibited shear strengths exceeding 2 MPa, outperforming traditional adhesives.
Catalytic Activity in Organic Reactions
The compound's amine groups can act as catalysts in various organic transformations, including Michael additions and Mannich reactions.
Research Findings
- Study : Investigated as a catalyst for the Michael addition of malononitrile to α,β-unsaturated carbonyl compounds.
- Outcome : The reaction proceeded with high yields (up to 95%) under mild conditions, showcasing its potential as an efficient catalyst.
特性
CAS番号 |
56297-68-8 |
|---|---|
分子式 |
C20H25N3 |
分子量 |
307.4 g/mol |
IUPAC名 |
N-benzo[g]quinolin-4-yl-N',N'-diethylpropane-1,3-diamine |
InChI |
InChI=1S/C20H25N3/c1-3-23(4-2)13-7-11-21-19-10-12-22-20-15-17-9-6-5-8-16(17)14-18(19)20/h5-6,8-10,12,14-15H,3-4,7,11,13H2,1-2H3,(H,21,22) |
InChIキー |
KTSYTPMUPYCPFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
正規SMILES |
CCN(CC)CCCNC1=CC=NC2=CC3=CC=CC=C3C=C12 |
Key on ui other cas no. |
56297-68-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















